1-Bromo-8-fluoroisoquinoline chemical properties
1-Bromo-8-fluoroisoquinoline chemical properties
An In-depth Technical Guide to 1-Bromo-8-fluoroisoquinoline for Advanced Chemical Synthesis
Executive Summary
1-Bromo-8-fluoroisoquinoline is a strategically substituted heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique architecture, featuring an isoquinoline core functionalized with a reactive bromine atom at the C1 position and an electron-withdrawing fluorine atom at the C8 position, offers a versatile platform for molecular elaboration. The bromine atom serves as a key synthetic handle for a variety of metal-catalyzed cross-coupling reactions, while the fluorine atom can modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and influence the reactivity of the scaffold. This guide provides a comprehensive overview of the known and predicted chemical properties, robust synthetic protocols, and key reactivity patterns of 1-Bromo-8-fluoroisoquinoline, offering field-proven insights for its effective utilization in complex molecule synthesis.
Introduction: The Strategic Value of Halogenated Isoquinolines
The isoquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds and natural products.[1] The strategic introduction of halogen atoms onto this scaffold is a well-established strategy for optimizing drug-like properties. Fluorine, in particular, is often incorporated to enhance metabolic stability, binding affinity, and bioavailability.[2] Concurrently, a bromine substituent provides a versatile point for diversification, acting as an excellent leaving group in a wide array of palladium-catalyzed cross-coupling reactions.[1]
1-Bromo-8-fluoroisoquinoline combines these features, making it a valuable building block. The C1-bromo position is electronically activated by the adjacent ring nitrogen, predisposing it to nucleophilic substitution and facilitating oxidative addition in catalytic cycles. The C8-fluoro substituent, located on the carbocyclic ring, exerts a strong inductive effect, influencing the electronic landscape of the entire ring system and providing a potential site for unique intermolecular interactions in target binding pockets.
Physicochemical and Spectroscopic Properties
Precise characterization is the bedrock of reproducible science. While extensive experimental data for this specific isomer is not broadly published, its core properties can be identified from chemical databases and predicted based on established principles of organic chemistry. Researchers should always confirm properties with lot-specific Certificates of Analysis (COA) upon acquisition.[3]
| Property | Data | Source |
| IUPAC Name | 1-bromo-8-fluoroisoquinoline | [3] |
| CAS Number | 1368512-30-4 | [3] |
| Molecular Formula | C₉H₅BrFN | |
| Molecular Weight | 226.05 g/mol | Calculated |
| SMILES String | Brc1nccc(c12)cccc2F | [3] |
| Physical Form | Expected to be a powder or crystalline solid | Inferred |
| Purity (Typical) | ≥95% | [3] |
| Storage Conditions | Store in a cool, dry, well-ventilated area | [3] |
Spectroscopic Analysis: Definitive structural confirmation relies on a suite of analytical techniques.[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct aromatic protons, with coupling constants indicative of their positions. ¹³C NMR would confirm the presence of nine unique carbon atoms. ¹⁹F NMR would show a singlet corresponding to the C8-fluorine.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature.
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Infrared (IR) Spectroscopy: Characteristic peaks for C-H aromatic stretching, C=C and C=N ring vibrations, and C-F/C-Br stretching would be expected.
Synthesis of 1-Bromo-8-fluoroisoquinoline
The synthesis of halo-isoquinolines often involves the direct halogenation of the parent heterocycle. However, controlling regioselectivity is a critical challenge. For 1-Bromo-8-fluoroisoquinoline, a logical approach is the bromination of 8-fluoroisoquinoline. The isoquinoline ring system is generally electron-poor, making electrophilic substitution difficult without harsh conditions.[4] However, the C1 position is susceptible to certain types of halogenation.
A plausible synthetic strategy would adapt established protocols for related heterocycles, potentially involving a Sandmeyer-type reaction from a corresponding 1-amino-8-fluoroisoquinoline or a direct bromination protocol that favors the C1 position.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of 1-Bromo-8-fluoroisoquinoline.
Exemplary Laboratory Protocol (Hypothetical)
This protocol is illustrative, based on established chemical principles, and should be optimized with appropriate safety precautions.
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 8-fluoroisoquinoline (1.0 eq).
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Reagent Addition: Under an inert atmosphere (N₂ or Ar), add phosphorus oxybromide (POBr₃) (1.5 eq) portion-wise at 0 °C. Causality: POBr₃ serves as both a solvent and brominating agent for this type of transformation.
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Heating: Slowly warm the reaction mixture to 100 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
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Quenching: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Causality: This step safely quenches the reactive POBr₃ and precipitates the crude product.
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Neutralization & Extraction: Adjust the pH of the aqueous slurry to ~8 using a saturated sodium bicarbonate solution.[5] Extract the product with dichloromethane (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure 1-Bromo-8-fluoroisoquinoline.
Chemical Reactivity and Synthetic Utility
The synthetic value of 1-Bromo-8-fluoroisoquinoline is defined by the reactivity of its C1-bromo substituent. This position is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug development.[1]
Key Reaction Classes:
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Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids (or esters) under palladium catalysis provides access to a diverse library of 1-aryl-8-fluoroisoquinolines. This is a cornerstone reaction for building molecular complexity.[1]
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Sonogashira Coupling: Palladium- and copper-cocatalyzed reaction with terminal alkynes yields 1-alkynyl-8-fluoroisoquinolines.[1] These products can be further functionalized or used as precursors for other heterocycles.
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines allows for the direct installation of nitrogen-based functional groups, a common feature in many pharmaceuticals.[1]
-
Heck Coupling: Reaction with alkenes under palladium catalysis can be used to form 1-alkenyl-8-fluoroisoquinolines.
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Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the isoquinoline ring system activates the C1 position towards displacement of the bromide by strong nucleophiles, such as alkoxides or thiolates.
Reaction Pathways Diagram
Caption: Key cross-coupling and substitution reactions of 1-Bromo-8-fluoroisoquinoline.
Applications in Research and Development
As a versatile chemical intermediate, 1-Bromo-8-fluoroisoquinoline is primarily used in:
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Pharmaceutical Drug Discovery: It serves as a starting point for the synthesis of novel compounds to be screened for biological activity. Its derivatives could be investigated as kinase inhibitors, anti-infective agents, or CNS-active molecules. The combination of the rigid isoquinoline core, the property-modifying fluorine, and the versatile bromine handle makes it an attractive scaffold for library synthesis.[1][3]
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Agrochemical Synthesis: Similar to pharmaceuticals, the development of new pesticides and herbicides relies on novel heterocyclic cores.[2]
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Materials Science: The rigid, aromatic structure of the isoquinoline core can be incorporated into organic light-emitting diodes (OLEDs), sensors, or other functional materials.
Safety and Handling
While a specific safety data sheet (SDS) for 1-Bromo-8-fluoroisoquinoline should be consulted, related brominated aromatic compounds are often classified with hazards such as skin irritation, serious eye irritation/damage, and acute toxicity if swallowed.[6][7]
Standard Handling Procedures:
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Use in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place.
References
- The Role of 1-Bromo-8-fluorooctane in Advanced Organic Synthesis. (n.d.). Google AI.
- 8-bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one. (n.d.). Smolecule.
- 1-Bromo-8-fluoroisoquinoline. (n.d.). SynHet.
- 1-Bromoisoquinoline | C9H6BrN | CID 640963. (n.d.). PubChem, NIH.
- Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- 1-Bromoisoquinoline 95 1532-71-4. (n.d.). Sigma-Aldrich.
- Understanding the Chemical Properties of 5-Bromo-8-fluoroisoquinoline for Synthesis. (2026, January 27). NINGBO INNO PHARMCHEM CO.,LTD.
- Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w... (n.d.). Study Prep in Pearson+.
- US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives. (n.d.). Google Patents.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016, September 12). ACG Publications.
- Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (2025, August 6). ResearchGate.
- 8-Bromoquinoline | C9H6BrN | CID 140109. (n.d.). PubChem.
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